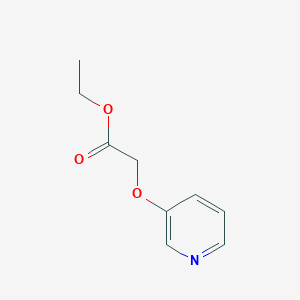

Ethyl 2-(pyridin-3-yloxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-pyridin-3-yloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-12-9(11)7-13-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRUOZBZALSKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406340 | |

| Record name | ethyl 2-(pyridin-3-yloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18342-98-8 | |

| Record name | Acetic acid, 2-(3-pyridinyloxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18342-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(pyridin-3-yloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(pyridin-3-yloxy)acetate from 3-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(pyridin-3-yloxy)acetate, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This document details the reaction, including experimental protocols, quantitative data, and characterization of the final product.

Reaction Scheme and Mechanism

The synthesis of Ethyl 2-(pyridin-3-yloxy)acetate from 3-hydroxypyridine and ethyl bromoacetate proceeds via a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the hydroxyl group of 3-hydroxypyridine by a base to form a pyridinoxyl anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate and displacing the bromide ion to form the desired ether.

Reaction:

3-Hydroxypyridine + Ethyl bromoacetate → Ethyl 2-(pyridin-3-yloxy)acetate + HBr

Mechanism:

The mechanism involves two key steps:

-

Deprotonation: A base, such as potassium carbonate or sodium hydride, removes the acidic proton from the hydroxyl group of 3-hydroxypyridine, forming a resonance-stabilized pyridinoxyl anion.

-

Nucleophilic Attack: The pyridinoxyl anion attacks the carbon atom bonded to the bromine in ethyl bromoacetate in a backside attack, leading to the formation of the C-O ether bond and the displacement of the bromide leaving group.

Experimental Protocols

Two primary protocols are presented for the synthesis of Ethyl 2-(pyridin-3-yloxy)acetate, offering flexibility in the choice of base and solvent.

Protocol 1: Using Potassium Carbonate in Acetone

This protocol is a commonly employed method that offers good yields and uses a relatively mild and easy-to-handle base.

Materials:

-

3-Hydroxypyridine

-

Ethyl bromoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-hydroxypyridine in anhydrous acetone, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Using Sodium Hydride in DMF (Optimized for Higher Yield)

This protocol utilizes a stronger base, sodium hydride, in an anhydrous aprotic solvent to potentially achieve higher yields and minimize side reactions like N-alkylation.

Materials:

-

3-Hydroxypyridine

-

Ethyl bromoacetate

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate (for extraction)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous DMF.

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add a solution of 3-hydroxypyridine in anhydrous DMF to the cooled suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add ethyl bromoacetate dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of Ethyl 2-(pyridin-3-yloxy)acetate.

Table 1: Reactant and Reagent Quantities (Protocol 1)

| Reactant/Reagent | Molar Mass ( g/mol ) | Molar Equivalents |

| 3-Hydroxypyridine | 95.10 | 1.0 |

| Ethyl bromoacetate | 167.00 | 1.1 |

| Potassium Carbonate | 138.21 | 1.5 |

| Acetone | 58.08 | Solvent |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 20 hours | [1] |

| Product Yield | 88% | [1] |

Characterization Data

The synthesized Ethyl 2-(pyridin-3-yloxy)acetate should be characterized to confirm its identity and purity.

Table 3: Physicochemical and Spectroscopic Data for Ethyl 2-(pyridin-3-yloxy)acetate

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Appearance | - |

| ¹H NMR (CDCl₃, ppm) | Data not available in search results. |

| ¹³C NMR (CDCl₃, ppm) | Data not available in search results. |

| IR (cm⁻¹) | Data not available in search results. |

| Mass Spec (m/z) | Data not available in search results. |

Note: Specific spectroscopic data for the final product was not available in the provided search results. Researchers should perform standard analytical techniques (NMR, IR, MS) to confirm the structure of the synthesized compound.

Visualizations

Williamson Ether Synthesis Mechanism

Caption: Mechanism of the Williamson Ether Synthesis for Ethyl 2-(pyridin-3-yloxy)acetate.

Experimental Workflow

Caption: General experimental workflow for the synthesis of Ethyl 2-(pyridin-3-yloxy)acetate.

References

Spectroscopic Characterization of Ethyl 2-(pyridin-3-yloxy)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Ethyl 2-(pyridin-3-yloxy)acetate, a molecule of interest in medicinal chemistry and materials science. The document details the analytical data obtained from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy, presented in a clear and structured format. Furthermore, it outlines the detailed experimental protocols for these analytical techniques and includes a visual workflow for the characterization process.

Spectroscopic Data Summary

The structural integrity and purity of Ethyl 2-(pyridin-3-yloxy)acetate were confirmed through rigorous spectroscopic analysis. The key quantitative data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectral Data of Ethyl 2-(pyridin-3-yloxy)acetate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.32 | d | 2.8 | 1H | Ar-H |

| 8.20 | dd | 4.6, 1.4 | 1H | Ar-H |

| 7.29 - 7.25 | m | 2H | Ar-H | |

| 4.79 | s | 2H | O-CH₂-C=O | |

| 4.25 | q | 7.1 | 2H | O-CH₂-CH₃ |

| 1.29 | t | 7.1 | 3H | O-CH₂-CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of Ethyl 2-(pyridin-3-yloxy)acetate

| Chemical Shift (δ) ppm | Carbon Type |

| 168.5 | C=O |

| 154.2 | Ar-C |

| 142.8 | Ar-CH |

| 139.0 | Ar-CH |

| 124.0 | Ar-CH |

| 121.3 | Ar-CH |

| 65.4 | O-CH₂ |

| 61.8 | O-CH₂ |

| 14.2 | CH₃ |

Solvent: CDCl₃

Table 3: FT-IR Spectral Data of Ethyl 2-(pyridin-3-yloxy)acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Weak | Aromatic C-H Stretch |

| 2985, 2940 | Medium | Aliphatic C-H Stretch |

| 1755 | Strong | C=O Stretch (Ester) |

| 1580, 1480 | Medium | Aromatic C=C Stretch |

| 1280, 1190 | Strong | C-O Stretch (Ether and Ester) |

| 1030 | Medium | C-N Stretch |

| 850, 780 | Strong | Aromatic C-H Bend (out-of-plane) |

Sample Preparation: KBr pellet

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analyses performed on Ethyl 2-(pyridin-3-yloxy)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

A sample of Ethyl 2-(pyridin-3-yloxy)acetate (approximately 5-10 mg) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer at room temperature. Data acquisition was performed using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated to ensure a good signal-to-noise ratio. The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz and Fourier transformed. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

2.1.2. ¹³C NMR Spectroscopy

The same sample solution prepared for ¹H NMR was used for ¹³C NMR analysis. The ¹³C NMR spectrum was recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence was used to simplify the spectrum. The spectral width was set to 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated to obtain a spectrum with an adequate signal-to-noise ratio. The FID was processed with a line broadening of 1.0 Hz prior to Fourier transformation. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Ethyl 2-(pyridin-3-yloxy)acetate was obtained using a Fourier-Transform Infrared spectrophotometer. A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of the spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the characterization of a small organic molecule like Ethyl 2-(pyridin-3-yloxy)acetate using spectroscopic methods.

An In-depth Technical Guide on the Chemical Properties and Reactivity of Ethyl 2-(pyridin-3-yloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(pyridin-3-yloxy)acetate is a heterocyclic organic compound of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications. The document details its synthesis, spectroscopic data, and reactivity profile, including hydrolysis and reactions involving the pyridine ring. While direct involvement in specific signaling pathways is not yet elucidated, the biological relevance of related pyridinyloxyacetate derivatives is discussed, highlighting its potential as a scaffold in drug discovery. All quantitative data is presented in structured tables, and key experimental protocols and logical relationships are visualized using DOT language diagrams.

Chemical Properties

Ethyl 2-(pyridin-3-yloxy)acetate is a derivative of pyridine and acetic acid, featuring a pyridinyloxy ether linkage to an ethyl acetate moiety. Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Predicted Boiling Point | 270.6 ± 15.0 °C | |

| Density | 1.157 g/cm³ | |

| Refractive Index | 1.506 | |

| Predicted pKa | 4.36 ± 0.10 | |

| Storage Conditions | Inert atmosphere, Room Temperature |

Note: Some physical properties are predicted and experimental verification is recommended.

Synthesis

The primary synthetic route to Ethyl 2-(pyridin-3-yloxy)acetate is the Williamson ether synthesis. This method involves the reaction of 3-hydroxypyridine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.

General Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of Ethyl 2-(pyridin-3-yloxy)acetate.

Materials:

-

3-Hydroxypyridine

-

Ethyl chloroacetate (or ethyl bromoacetate)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous acetone or Dimethylformamide (DMF)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Deprotonation: In a round-bottom flask, dissolve 3-hydroxypyridine (1.0 eq) in a suitable anhydrous solvent such as acetone or DMF.

-

Add a base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq), portion-wise at room temperature with stirring. If using NaH, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the pyridin-3-olate salt.

-

Nucleophilic Substitution: To the resulting suspension or solution, add ethyl chloroacetate (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 2-(pyridin-3-yloxy)acetate.[3][4]

Reactivity

The reactivity of Ethyl 2-(pyridin-3-yloxy)acetate is primarily dictated by the ester functional group and the pyridine ring.

Hydrolysis of the Ester

The ethyl ester group can be hydrolyzed under both acidic and basic conditions to yield 2-(pyridin-3-yloxy)acetic acid.

-

Acid-Catalyzed Hydrolysis: This reaction is typically carried out by heating the ester in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5][6]

Reactions of the Pyridine Ring

The pyridine ring in Ethyl 2-(pyridin-3-yloxy)acetate is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, it is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the nitrogen can stabilize the negative charge in the intermediate.[3]

-

Electrophilic Aromatic Substitution: These reactions, if they occur, are expected to proceed at the 3-position, which is meta to the nitrogen, but will likely require harsh reaction conditions. The ether linkage at the 3-position is an ortho-, para-director, but the strong deactivating effect of the pyridine nitrogen dominates.[7]

-

Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic substitution, especially if a good leaving group is present at the 2-, 4-, or 6-positions. The electron-withdrawing nature of the nitrogen atom facilitates the attack of nucleophiles at these positions.[8]

Spectroscopic Data

While a dedicated full dataset for Ethyl 2-(pyridin-3-yloxy)acetate is not available in the searched literature, the expected spectral characteristics can be inferred from data on closely related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and signals in the aromatic region corresponding to the protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, and the carbons of the pyridine ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1740 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring.[1]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺). Common fragmentation patterns for esters include the loss of the alkoxy group (-OEt) and the loss of the entire ester side chain.[9][10]

Biological Activity and Relevance in Drug Development

While no specific signaling pathways involving Ethyl 2-(pyridin-3-yloxy)acetate have been identified, the pyridinyloxyacetate scaffold is present in various biologically active molecules. Derivatives of pyridinyloxyacetic acid have been investigated for a range of pharmacological activities. For instance, related compounds are used as intermediates in the synthesis of pharmaceuticals targeting neurological disorders and in the development of herbicides and pesticides.[2][11] The pyridine ring is a common feature in many drugs, and its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable pharmacophore.[9] The ester group can also act as a prodrug moiety, which can be hydrolyzed in vivo to release the corresponding carboxylic acid, potentially the active form of the drug.[9]

The exploration of Ethyl 2-(pyridin-3-yloxy)acetate and its derivatives in drug discovery programs could be a promising area of research, particularly in targeting enzymes and receptors where the pyridinyloxy motif can serve as a key binding element.

Conclusion

Ethyl 2-(pyridin-3-yloxy)acetate is a versatile heterocyclic compound with a reactivity profile that makes it a useful building block in organic synthesis. Its synthesis is readily achievable through the Williamson ether synthesis. The ester and pyridine functionalities offer opportunities for a variety of chemical transformations. While its direct biological targets and involvement in signaling pathways are yet to be fully elucidated, the prevalence of the pyridinyloxyacetate scaffold in bioactive molecules suggests its potential for future drug discovery and development efforts. Further research is warranted to explore its pharmacological properties and to fully characterize its physicochemical and toxicological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. web.viu.ca [web.viu.ca]

- 6. nitt.edu [nitt.edu]

- 7. homework.study.com [homework.study.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemimpex.com [chemimpex.com]

Spectroscopic Analysis of Ethyl 2-(pyridin-3-yloxy)acetate and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Ethyl 2-(pyridin-3-yloxy)acetate and its derivatives. Due to the limited availability of published experimental data for the parent compound, this guide presents predicted spectroscopic data based on the analysis of its constituent chemical moieties. This information, combined with detailed experimental protocols and conceptual visualizations, serves as a robust resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for Ethyl 2-(pyridin-3-yloxy)acetate. These predictions are derived from established spectral data for 3-hydroxypyridine, ethyl acetate, and general principles of spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data for Ethyl 2-(pyridin-3-yloxy)acetate

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | m | 2H | H-2, H-6 (Pyridyl) |

| ~7.2-7.4 | m | 2H | H-4, H-5 (Pyridyl) |

| ~4.7 | s | 2H | -O-CH₂ -C=O |

| 4.25 | q | 2H | -O-CH₂ -CH₃ |

| 1.28 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 2-(pyridin-3-yloxy)acetate

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O (Ester) |

| ~155 | C -O (Pyridyl) |

| ~145 | C -2, C -6 (Pyridyl) |

| ~125 | C -4 (Pyridyl) |

| ~120 | C -5 (Pyridyl) |

| ~65 | -O-CH₂ -C=O |

| 61.5 | -O-CH₂ -CH₃ |

| 14.1 | -O-CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data for Ethyl 2-(pyridin-3-yloxy)acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~2980-2850 | Medium | C-H stretch (Aliphatic) |

| ~1750 | Strong | C=O stretch (Ester) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| ~1250 | Strong | C-O stretch (Ether and Ester) |

| ~1100 | Strong | C-O stretch (Ester) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for Ethyl 2-(pyridin-3-yloxy)acetate

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment |

| 181 | [M]⁺ (Molecular Ion) |

| 136 | [M - OCH₂CH₃]⁺ |

| 108 | [M - COOCH₂CH₃]⁺ |

| 95 | [C₅H₄NO]⁺ |

| 78 | [C₅H₄N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of Ethyl 2-(pyridin-3-yloxy)acetate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For liquids: Place a drop of the neat liquid between two KBr or NaCl plates.

-

For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final IR spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For EI, the sample is vaporized and bombarded with a high-energy electron beam.

-

For ESI, the sample solution is sprayed through a charged capillary, creating charged droplets that evaporate to produce ions.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

Acquire the mass spectrum over a suitable m/z range.

-

Visualizations

Experimental Workflow

Hypothetical Signaling Pathway

Pyridine derivatives have been investigated for various biological activities, including antibacterial and antiproliferative effects.[1][2] While a specific signaling pathway for Ethyl 2-(pyridin-3-yloxy)acetate is not established, the following diagram illustrates a hypothetical mechanism of action for a derivative designed to inhibit a target enzyme.

References

A Technical Guide to the Preliminary Biological Screening of Novel Ethyl 2-(pyridin-3-yloxy)acetate Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of novel analogs of Ethyl 2-(pyridin-3-yloxy)acetate. This scaffold holds significant promise in medicinal chemistry due to the known diverse biological activities of pyridine derivatives, which include antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to guide researchers in the initial phases of drug discovery involving this class of compounds.

Synthesis of Ethyl 2-(pyridin-3-yloxy)acetate Analogs

The synthesis of novel analogs typically involves the reaction of a substituted 3-hydroxypyridine with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a suitable base and solvent. The general synthetic scheme is a Williamson ether synthesis.

Experimental Protocol: General Synthesis

A common procedure involves dissolving the appropriately substituted 3-hydroxypyridine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. A base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the mixture to deprotonate the hydroxyl group, forming the corresponding pyridin-3-olate. Ethyl chloroacetate is then added, and the reaction mixture is typically heated to facilitate the nucleophilic substitution.[1] Progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through aqueous workup and purified using techniques like column chromatography or recrystallization.

Caption: General workflow for the synthesis of target analogs.

Antimicrobial and Antifungal Screening

Initial screening of novel analogs should assess their activity against a panel of clinically relevant bacterial and fungal strains. The microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[5]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Test Compounds: Stock solutions of the synthesized analogs are prepared in dimethyl sulfoxide (DMSO).

-

Microplate Preparation: Serial two-fold dilutions of the test compounds are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microplates.

-

Inoculum Preparation: Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured, and the inoculum is standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).[5]

-

Incubation: The standardized inoculum is added to each well of the microplate. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5] Positive (microorganism with no compound) and negative (broth only) controls are included.

Data Presentation: Antimicrobial Activity

Quantitative data from the antimicrobial screening should be tabulated for clear comparison.

| Compound ID | R-Group Substitution | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |

| Analog-1 | 4-Chloro | 16 | 32 | 64 |

| Analog-2 | 5-Nitro | 8 | 16 | 32 |

| Analog-3 | 2,4-Dichloro | >128 | >128 | >128 |

| Ciprofloxacin | (Std. Drug) | 1 | 0.5 | N/A |

| Fluconazole | (Std. Drug) | N/A | N/A | 8 |

Anticancer Activity Screening

The cytotoxic potential of the synthesized analogs against various human cancer cell lines is a critical preliminary screen. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6]

Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer) are cultured in appropriate media and seeded into 96-well plates at a specific density (e.g., 1,000-2,000 cells/well).[6] Cells are allowed to adhere for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized analogs (dissolved in DMSO, final concentration ≤1% v/v) for a specified duration, typically 72 hours.[6]

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as the concentration that inhibits 50% of cell growth (IC₅₀).

Data Presentation: Anticancer Activity

The IC₅₀ values for each analog against different cell lines should be summarized in a table.

| Compound ID | R-Group Substitution | IC₅₀ (µM) vs MCF-7 (Breast) | IC₅₀ (µM) vs DU-145 (Prostate) | IC₅₀ (µM) vs A549 (Lung) |

| Analog-1 | 4-Chloro | 25.4 | 48.2 | 61.7 |

| Analog-2 | 5-Nitro | 12.1 | 19.8 | 33.4 |

| Analog-3 | 2,4-Dichloro | 89.3 | >100 | >100 |

| Doxorubicin | (Std. Drug) | 0.8 | 1.2 | 1.5 |

Advanced Screening & Pathway Analysis

Compounds showing significant activity in preliminary screens can be subjected to further investigation to elucidate their mechanism of action. For instance, if an analog demonstrates potent anticancer activity, its effect on key signaling pathways, such as apoptosis, can be explored.[7]

Caption: A potential apoptotic pathway modulated by an active compound.[7]

Structure-Activity Relationship (SAR) Analysis

A systematic SAR analysis is crucial for optimizing the lead compounds. This involves synthesizing and testing a series of analogs with varied substitutions to identify the chemical features essential for biological activity.

Caption: Logical workflow for a Structure-Activity Relationship study.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

In-Depth Technical Guide to the Crystal Structure Analysis of Pyridin-Oxy-Acetate Derivatives

Disclaimer: As of December 2025, the specific crystal structure of Ethyl 2-(pyridin-3-yloxy)acetate has not been publicly deposited in crystallographic databases. This guide therefore provides a comprehensive overview of the methodologies and expected outcomes for the crystal structure analysis of a closely related analogue, serving as a detailed framework for researchers in structural chemistry and drug development.

Introduction

The determination of the three-dimensional atomic arrangement in a crystalline solid is fundamental to understanding its physicochemical properties and biological activity. For pharmaceutical compounds, a precise knowledge of the crystal structure is crucial for formulation, patenting, and understanding drug-receptor interactions. This guide details the archetypal workflow for the single-crystal X-ray diffraction analysis of aromatic esters, exemplified by the pyridin-oxy-acetate scaffold.

Experimental Protocols

A typical crystal structure determination involves a multi-step process from material synthesis to the final refined structure.

Synthesis and Crystallization

The synthesis of pyridin-oxy-acetate derivatives is generally achieved through standard ether synthesis protocols, such as the Williamson ether synthesis, by reacting a corresponding pyridinol with an ethyl haloacetate in the presence of a base.

Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction are paramount. A common method for obtaining such crystals is through slow evaporation of a saturated solution.

-

Procedure:

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to near saturation at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor for the formation of single crystals over a period of several days to weeks.

-

Experimental Workflow for Crystal Structure Determination

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The data collection is performed using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on F². Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data for an Exemplary Pyridin-Oxy-Acetate

The following tables summarize the type of quantitative data obtained from a successful crystal structure determination.

| Crystal Data | |

| Chemical formula | C₉H₁₁NO₃ |

| Formula weight | 181.19 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 16.789(6) |

| α (°) | 90 |

| β (°) | 105.45(3) |

| γ (°) | 90 |

| Volume (ų) | 889.1(6) |

| Z | 4 |

| Calculated density (g/cm³) | 1.354 |

| Absorption coefficient (mm⁻¹) | 0.102 |

| F(000) | 384 |

| Data Collection and Refinement | |

| Diffractometer | Bruker APEX-II CCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100(2) |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 8145 |

| Independent reflections | 2035 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Largest diff. peak and hole (e.Å⁻³) | 0.25 and -0.21 |

Structural Insights

The analysis of the crystal structure would reveal key molecular and supramolecular features, including:

-

Molecular Conformation: The dihedral angles between the pyridine ring and the acetate side chain.

-

Bond Lengths and Angles: Confirmation of expected geometries and identification of any unusual bond parameters.

-

Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that dictate the crystal packing.

Logical Flow of Structure Analysis

Caption: The logical progression from raw data to the final structural report.

Conclusion

While the specific crystal structure of Ethyl 2-(pyridin-3-yloxy)acetate is not yet available in the public domain, this guide provides a robust framework for its determination and analysis. The methodologies described are standard in the field of small-molecule crystallography and are applicable to a wide range of organic compounds. The resulting structural information is invaluable for understanding the solid-state properties and potential biological function of such molecules, thereby guiding further research and development efforts.

The Pivotal Role of Ethyl 2-(pyridin-3-yloxy)acetate as a Chemical Intermediate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(pyridin-3-yloxy)acetate, a heterocyclic organic compound, serves as a crucial chemical intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural motif, featuring a pyridine ring linked to an ethyl acetate group via an ether bond, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide elucidates the synthesis, key reactions, and significant applications of Ethyl 2-(pyridin-3-yloxy)acetate, with a particular focus on its role in the generation of compounds with potential therapeutic value, including HIV replication inhibitors.

Chemical Properties and Synthesis

Ethyl 2-(pyridin-3-yloxy)acetate (CAS No. 18342-98-8) is a stable compound under standard conditions. Its synthesis is most commonly achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers.

Table 1: Physicochemical Properties of Ethyl 2-(pyridin-3-yloxy)acetate

| Property | Value |

| CAS Number | 18342-98-8 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Not specified in literature; likely a liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Experimental Protocol: Synthesis of Ethyl 2-(pyridin-3-yloxy)acetate via Williamson Ether Synthesis

This protocol is based on the general principles of the Williamson ether synthesis, a common method for preparing such compounds.[1][2]

Materials:

-

3-Hydroxypyridine

-

Ethyl bromoacetate[3]

-

Potassium carbonate (K₂CO₃), finely pulverized

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine (1.0 eq) and finely pulverized potassium carbonate (1.5 eq).

-

Add anhydrous acetone to the flask to create a stirrable suspension.

-

Commence stirring and add ethyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide byproduct.

-

Wash the solid residue with a small amount of acetone and combine the filtrates.

-

Remove the acetone from the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 2-(pyridin-3-yloxy)acetate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: While specific yields for this reaction are not widely reported, similar Williamson ether syntheses typically afford moderate to high yields (60-90%).

Core Function as a Chemical Intermediate

The primary utility of Ethyl 2-(pyridin-3-yloxy)acetate in medicinal chemistry lies in its role as a precursor to more complex molecules. The ester functionality is readily converted into a hydrazide, which then serves as a versatile building block for a variety of heterocyclic systems.

Key Reaction: Formation of 2-(pyridin-3-yloxy)acetohydrazide

The reaction of Ethyl 2-(pyridin-3-yloxy)acetate with hydrazine hydrate is a critical step in leveraging this intermediate for drug discovery.

Table 2: Reagents and Conditions for Hydrazide Formation

| Reactant | Reagent | Solvent | Conditions | Product |

| Ethyl 2-(pyridin-3-yloxy)acetate | Hydrazine hydrate (NH₂NH₂·H₂O) | Ethanol | Reflux | 2-(pyridin-3-yloxy)acetohydrazide |

Experimental Protocol: Synthesis of 2-(pyridin-3-yloxy)acetohydrazide

This protocol is based on standard procedures for the conversion of esters to hydrazides.

Materials:

-

Ethyl 2-(pyridin-3-yloxy)acetate

-

Hydrazine hydrate (80-95% solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Dissolve Ethyl 2-(pyridin-3-yloxy)acetate (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add hydrazine hydrate (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, 2-(pyridin-3-yloxy)acetohydrazide, will often precipitate from the solution upon cooling.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material or excess hydrazine.

-

Dry the product in a vacuum oven.

Application in the Synthesis of HIV Replication Inhibitors

A significant application of the 2-(pyridin-3-yloxy)acetohydrazide intermediate is in the development of novel inhibitors of human immunodeficiency virus (HIV) replication. The hydrazide serves as a scaffold for the construction of more elaborate molecules designed to interact with specific viral targets. While the precise signaling pathways are often proprietary and complex, a generalized workflow for the discovery of such inhibitors can be illustrated.

This workflow demonstrates the progression from the initial intermediate to a potential drug candidate. The 2-(pyridin-3-yloxy)acetohydrazide is diversified into a library of related compounds, which are then screened for their ability to inhibit HIV replication. Promising "hits" are then subjected to structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties, ultimately leading to the identification of a preclinical candidate.

Logical Relationship in Synthesis

The synthetic pathway from 3-hydroxypyridine to the biologically active derivatives follows a clear logical progression, where each step builds upon the previous one to introduce necessary functional groups.

Conclusion

Ethyl 2-(pyridin-3-yloxy)acetate is a valuable and versatile chemical intermediate in the field of drug discovery and development. Its straightforward synthesis via the Williamson ether reaction and its facile conversion to the corresponding hydrazide provide a robust platform for the generation of diverse molecular libraries. The successful application of this scaffold in the development of HIV replication inhibitors underscores its potential for yielding novel therapeutic agents targeting a range of diseases. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the chemistry and applications of Ethyl 2-(pyridin-3-yloxy)acetate is essential for the design and synthesis of next-generation medicines.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(pyridin-3-yloxy)acetate

Introduction

Ethyl 2-(pyridin-3-yloxy)acetate is a chemical entity of interest in drug discovery and development due to its structural motifs, which are common in biologically active molecules. A thorough understanding of its solubility and stability is paramount for its advancement as a potential therapeutic agent. These properties are critical as they influence bioavailability, formulation development, and shelf-life. This technical guide outlines the core physicochemical characteristics, detailed experimental protocols for determining solubility and stability, and potential degradation pathways for Ethyl 2-(pyridin-3-yloxy)acetate.

Physicochemical Properties

The physicochemical properties of a compound are foundational to understanding its behavior in various environments. Below is a table summarizing the predicted and known properties of Ethyl 2-(pyridin-3-yloxy)acetate and its isomers.

| Property | Ethyl 2-(pyridin-3-yloxy)acetate (Predicted/Illustrative) | Notes |

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | |

| Appearance | Colorless to pale yellow liquid or low melting solid | Based on similar structures like ethyl acetoacetate.[1] |

| Boiling Point | > 200 °C (Predicted) | High boiling point is expected due to the molecular weight and polar groups. |

| LogP | 1.0 - 1.5 (Predicted) | Indicates moderate lipophilicity. |

| pKa | ~4.5 (Pyridine nitrogen, Predicted) | The pyridine nitrogen is basic and can be protonated at acidic pH. |

Solubility Assessment

Solubility is a key determinant of a drug's absorption and bioavailability.[2][3] The following section details the protocols for determining both kinetic and thermodynamic solubility.

Experimental Protocols

3.1.1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[4]

-

Preparation of Saturated Solutions: An excess amount of Ethyl 2-(pyridin-3-yloxy)acetate is added to various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl) in sealed glass vials.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are filtered through a 0.45 µm filter to remove undissolved solid. Centrifugation can also be used for phase separation.[5]

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][5]

3.1.2. Kinetic Solubility Determination (Nephelometry)

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[2][6]

-

Preparation of Stock Solution: A concentrated stock solution of Ethyl 2-(pyridin-3-yloxy)acetate is prepared in dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in a 96-well plate.

-

Addition of Aqueous Buffer: An aqueous buffer (e.g., PBS pH 7.4) is added to each well, and the plate is shaken.

-

Precipitation Measurement: The presence of precipitate is measured by a nephelometer, which detects light scattering from suspended particles.[6] The concentration at which precipitation is first observed is reported as the kinetic solubility.

Illustrative Solubility Data

The following table presents hypothetical solubility data for Ethyl 2-(pyridin-3-yloxy)acetate in various solvents, which would be typical for a compound with its predicted properties.

| Solvent | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| Water | 25 | 150 | 120 |

| 0.1 N HCl (pH 1.0) | 25 | > 1000 | > 500 |

| PBS (pH 7.4) | 25 | 180 | 150 |

| Ethanol | 25 | > 5000 | > 2000 |

| Propylene Glycol | 25 | > 3000 | > 1500 |

Stability Assessment

Stability testing is crucial for identifying potential degradation products and establishing a drug's shelf life and storage conditions.[7][8] Forced degradation studies are performed to understand the intrinsic stability of the molecule.[7][9][10][11]

Experimental Protocols for Forced Degradation Studies

A solution of Ethyl 2-(pyridin-3-yloxy)acetate (e.g., 1 mg/mL) is subjected to various stress conditions.[9] The extent of degradation is typically monitored by a stability-indicating HPLC method.[12][13][14]

-

Acidic Hydrolysis: The compound is dissolved in 0.1 N HCl and heated at 60 °C for up to 7 days. Samples are taken at various time points.[9][10]

-

Basic Hydrolysis: The compound is dissolved in 0.1 N NaOH and kept at room temperature for up to 7 days. Samples are collected at different intervals.[9][10]

-

Oxidative Degradation: The compound is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for up to 7 days.[9]

-

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80 °C) for a specified period. Solutions of the compound may also be heated.[10]

-

Photolytic Degradation: The compound (in solid state and in solution) is exposed to a combination of UV and visible light as per ICH Q1B guidelines.[9]

Illustrative Stability Data

The table below shows hypothetical results from a forced degradation study of Ethyl 2-(pyridin-3-yloxy)acetate. The goal is to achieve 5-20% degradation to identify the primary degradation products.[9][11]

| Stress Condition | Duration | Degradation (%) | Major Degradation Products |

| 0.1 N HCl, 60 °C | 48 hours | 15.2 | 3-Hydroxypyridine, Glycolic acid ethyl ester |

| 0.1 N NaOH, RT | 24 hours | 18.5 | Sodium 2-(pyridin-3-yloxy)acetate, Ethanol |

| 3% H₂O₂, RT | 7 days | 8.9 | N-oxide derivatives |

| Dry Heat, 80 °C | 7 days | < 2.0 | Minor unidentified impurities |

| Photolytic (ICH Q1B) | 7 days | 5.5 | Photodegradants |

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive assessment of solubility and stability for a new chemical entity like Ethyl 2-(pyridin-3-yloxy)acetate.

References

- 1. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility Test | AxisPharm [axispharm.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. rheolution.com [rheolution.com]

- 7. acdlabs.com [acdlabs.com]

- 8. ijsdr.org [ijsdr.org]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. resolvemass.ca [resolvemass.ca]

- 12. benchchem.com [benchchem.com]

- 13. Stability indicating assay | PPT [slideshare.net]

- 14. ijcrt.org [ijcrt.org]

In-Depth Technical Guide: Theoretical and Computational Studies of Ethyl 2-(pyridin-3-yloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(pyridin-3-yloxy)acetate is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in a variety of biologically active molecules. The pyridine ring, a common feature in many pharmaceuticals, coupled with the flexible acetate side chain, provides a scaffold for potential interactions with various biological targets. Theoretical and computational chemistry offer powerful tools to elucidate the structural, electronic, and spectroscopic properties of such molecules, providing insights that can guide further research and development.

This technical guide provides a summary of the core theoretical and computational approaches used to study Ethyl 2-(pyridin-3-yloxy)acetate and its analogs. Due to the limited availability of specific published data for Ethyl 2-(pyridin-3-yloxy)acetate, this guide will also draw upon computational studies of closely related pyridine derivatives to illustrate key concepts and methodologies.

Molecular Structure and Geometry Optimization

The foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation of the molecule. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, offering a good balance between accuracy and computational cost.

Methodology: Density Functional Theory (DFT) Geometry Optimization

A common and effective method for geometry optimization is the use of DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a basis set like 6-311++G(d,p).

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT.

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set that provides a flexible description of the electron distribution. The '++' indicates the inclusion of diffuse functions on both heavy and hydrogen atoms, which are important for describing non-covalent interactions and anions. The '(d,p)' denotes the addition of polarization functions on heavy and hydrogen atoms, respectively, allowing for more accurate descriptions of bonding.

-

Procedure:

-

An initial guess of the molecular structure of Ethyl 2-(pyridin-3-yloxy)acetate is created.

-

The DFT calculation is initiated, and the forces on each atom are computed.

-

The positions of the atoms are iteratively adjusted to minimize these forces until a stationary point on the potential energy surface is reached.

-

A frequency calculation is then typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Table 1: Predicted Optimized Geometrical Parameters for a Pyridine Derivative (Illustrative)

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C-C (pyridine ring) | ~1.39 |

| C-N (pyridine ring) | ~1.34 | |

| C-O (ether) | ~1.37 | |

| C=O (carbonyl) | ~1.21 | |

| C-O (ester) | ~1.35 | |

| O-C (ethyl) | ~1.45 | |

| C-C (ethyl) | ~1.52 | |

| Bond Angles | C-N-C (pyridine ring) | ~117 |

| C-O-C (ether) | ~118 | |

| O=C-O (ester) | ~125 | |

| C-O-C (ester) | ~116 |

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict these vibrational frequencies, aiding in the interpretation of experimental spectra and confirming the optimized molecular structure.

Methodology: Vibrational Frequency Calculation

Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This calculation determines the harmonic vibrational frequencies, which correspond to the energies of the normal modes of vibration.

-

Procedure:

-

Using the optimized geometry of Ethyl 2-(pyridin-3-yloxy)acetate, a frequency calculation is run.

-

The output provides a list of vibrational frequencies (in cm⁻¹) and their corresponding IR and Raman intensities.

-

It is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to better match experimental values, as the harmonic approximation does not fully account for anharmonicity.

-

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of a Pyridine Derivative (Illustrative)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) |

| C-H stretch (aromatic) | Pyridine Ring | 3100-3000 |

| C=C/C=N stretch | Pyridine Ring | 1600-1450 |

| C-O-C stretch (ether) | Pyridinyloxy | 1250-1200 |

| C=O stretch (ester) | Ethyl Acetate | ~1735 |

| C-O stretch (ester) | Ethyl Acetate | 1300-1200 |

| C-H stretch (aliphatic) | Ethyl Group | 3000-2850 |

Electronic Properties: Frontier Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Methodology: HOMO-LUMO Analysis

The energies of the HOMO and LUMO are obtained from the output of the DFT calculation.

-

Procedure:

-

Perform a DFT calculation (e.g., B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Extract the energies of the HOMO and LUMO from the output file.

-

Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

-

Visualize the 3D plots of the HOMO and LUMO to understand the electron density distribution.

-

Table 3: Predicted Electronic Properties for a Pyridine Derivative (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

-

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

-

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

-

Green: Regions of neutral electrostatic potential.

For Ethyl 2-(pyridin-3-yloxy)acetate, the MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, making them potential sites for interaction with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the hydrogen atoms.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided using the Graphviz DOT language.

Caption: Simplified 2D representation of Ethyl 2-(pyridin-3-yloxy)acetate.

Methodological & Application

Application Notes and Protocols: Ethyl 2-(pyridin-3-yloxy)acetate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(pyridin-3-yloxy)acetate is a versatile bifunctional molecule incorporating a pyridine ring, an ether linkage, and an ester group. This unique combination of functionalities makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds, particularly those of interest in medicinal chemistry and drug discovery. The pyridine moiety is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for the use of Ethyl 2-(pyridin-3-yloxy)acetate in the synthesis of pyridinyl-functionalized pyrazolones, a class of heterocycles with a broad spectrum of biological activities.

Core Application: Synthesis of 3-(Pyridin-3-yloxy)pyrazol-5-ones

A primary application of Ethyl 2-(pyridin-3-yloxy)acetate in heterocyclic synthesis is its reaction with hydrazine and its derivatives to yield 3-(pyridin-3-yloxy)pyrazol-5-ones. This cyclocondensation reaction is a reliable method for the construction of the pyrazolone ring system. Pyrazolones are a well-known class of bioactive molecules with activities including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of the pyridin-3-yloxy moiety can modulate the biological activity and physicochemical properties of the resulting pyrazolone derivatives.

Reaction Scheme

The general reaction involves the condensation of Ethyl 2-(pyridin-3-yloxy)acetate with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine). The reaction proceeds through an initial hydrazone formation followed by an intramolecular cyclization to afford the pyrazolone product.

Ethyl 2-(pyridin-3-yloxy)acetate: A Versatile Scaffold for Drug Discovery

FOR IMMEDIATE RELEASE

Application Note: AN-2025-12-26

Introduction

Ethyl 2-(pyridin-3-yloxy)acetate is a valuable building block for the synthesis of a diverse range of biologically active compounds. Its unique structure, featuring a pyridine ring linked to an ethyl acetate moiety via an ether bond, provides a versatile scaffold for the development of novel therapeutics. This document outlines the application of Ethyl 2-(pyridin-3-yloxy)acetate in the discovery of potent anti-HIV agents and explores its potential in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are provided to support researchers in the field of drug discovery.

Application in the Discovery of Anti-HIV Agents

Derivatives of Ethyl 2-(pyridin-3-yloxy)acetate have demonstrated promising activity against the Human Immunodeficiency Virus (HIV). Specifically, a series of 2-(pyridin-3-yloxy)acetamide derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 replication.

Biological Activity of 2-(pyridin-3-yloxy)acetamide Derivatives

Several 2-(pyridin-3-yloxy)acetamide derivatives have shown moderate to potent inhibitory activity against the wild-type HIV-1 strain (IIIB) in MT-4 cell cultures. The half-maximal effective concentration (EC50) values for selected active compounds are summarized in the table below.

| Compound ID | Structure | EC50 (µM) against HIV-1 (IIIB) |

| Ia | N-(4-chlorophenyl)-2-(pyridin-3-yloxy)acetamide | 41.52 |

| Ih | N-(3,4-dichlorophenyl)-2-(pyridin-3-yloxy)acetamide | 10.27 |

| Ij | N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(pyridin-3-yloxy)acetamide | 8.18 |

These results indicate that the N-aryl substitution on the acetamide moiety plays a crucial role in the anti-HIV activity. The most active compound, Ij , possesses a 4-chloro-3-(trifluoromethyl)phenyl group, suggesting that electron-withdrawing substituents on the phenyl ring enhance the inhibitory potency.[1]

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

To elucidate the mechanism of action, selected compounds were tested for their ability to inhibit the HIV-1 reverse transcriptase (RT) enzyme. HIV-1 RT is a critical enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy. While specific IC50 values for the enzymatic inhibition by these particular compounds are not publicly available, the study confirmed that their anti-HIV activity is mediated through the inhibition of HIV-1 RT.[1]

Experimental Protocols

Synthesis of N-substituted-2-(pyridin-3-yloxy)acetamides

This protocol describes the synthesis of 2-(pyridin-3-yloxy)acetamide derivatives from Ethyl 2-(pyridin-3-yloxy)acetate. The synthesis involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation.

Step 1: Hydrolysis of Ethyl 2-(pyridin-3-yloxy)acetate

-

To a solution of Ethyl 2-(pyridin-3-yloxy)acetate (1.0 eq) in a mixture of ethanol and water (1:1), add lithium hydroxide (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 1N HCl to pH ~6-7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(pyridin-3-yloxy)acetic acid as a solid.

Step 2: Amidation of 2-(pyridin-3-yloxy)acetic acid

-

To a solution of 2-(pyridin-3-yloxy)acetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired substituted aniline (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-2-(pyridin-3-yloxy)acetamide.

Caption: Synthetic workflow for N-substituted-2-(pyridin-3-yloxy)acetamides.

Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol describes a cell-based assay to evaluate the anti-HIV-1 activity of the synthesized compounds using the MT-4 human T-cell line.

-

Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Add the diluted compounds to the wells. Include a virus control (cells + virus, no compound) and a cell control (cells only).

-

Infect the cells with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) that results in significant cytopathic effect within 4-5 days.

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

After 4-5 days, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell protection for each compound concentration and determine the EC50 value.

Caption: Workflow for the MT-4 cell-based anti-HIV-1 assay.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol provides a general method for a non-radioactive, colorimetric HIV-1 RT inhibition assay.

-

Coat a 96-well microplate with a template/primer hybrid (e.g., poly(A)·oligo(dT)).

-

Prepare serial dilutions of the test compounds.

-

Add the diluted compounds to the wells. Include a positive control (e.g., Nevirapine) and a negative control (no inhibitor).

-

Prepare a reaction mixture containing recombinant HIV-1 RT, dNTPs, and digoxigenin (DIG)-labeled dUTP.

-

Add the reaction mixture to the wells to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours.

-

Wash the wells to remove unincorporated nucleotides.

-

Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

-

Incubate and wash the wells again.

-

Add a TMB substrate solution and incubate until a color develops.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.

Potential Applications in Other Therapeutic Areas

While the primary demonstrated application of Ethyl 2-(pyridin-3-yloxy)acetate derivatives is in anti-HIV drug discovery, the core scaffold holds potential for the development of other therapeutic agents.

Kinase Inhibitors

The pyridine ring is a common feature in many approved kinase inhibitors. The pyridin-3-yloxy moiety can serve as a hinge-binding motif, a critical interaction for many kinase inhibitors. By modifying the acetamide portion of the molecule with various aryl or heteroaryl groups, it is possible to design and synthesize libraries of compounds for screening against a panel of kinases.

GPCR Modulators

G protein-coupled receptors are a large family of transmembrane proteins that are important drug targets. The pyridine and ether functionalities of Ethyl 2-(pyridin-3-yloxy)acetate can be incorporated into scaffolds designed to interact with GPCRs. For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common interaction in ligand-GPCR binding. Further chemical modifications can lead to the discovery of novel agonists, antagonists, or allosteric modulators for various GPCRs.

Conclusion

Ethyl 2-(pyridin-3-yloxy)acetate is a promising and versatile building block in medicinal chemistry. Its application in the synthesis of potent anti-HIV-1 agents has been demonstrated, and its structural features suggest significant potential for the development of novel kinase inhibitors and GPCR modulators. The protocols provided herein offer a starting point for researchers to explore the rich chemical space accessible from this valuable scaffold.

References

experimental protocols for reactions involving Ethyl 2-(pyridin-3-yloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and subsequent chemical transformations of Ethyl 2-(pyridin-3-yloxy)acetate, a versatile building block in medicinal chemistry and drug discovery. The protocols are based on established chemical principles and provide a framework for laboratory synthesis and modification.

Synthesis of Ethyl 2-(pyridin-3-yloxy)acetate

The synthesis of Ethyl 2-(pyridin-3-yloxy)acetate is typically achieved through a Williamson ether synthesis, a reliable and widely used method for forming ether linkages. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of Ethyl 2-(pyridin-3-yloxy)acetate from 3-hydroxypyridine and ethyl bromoacetate.

Materials:

-

3-Hydroxypyridine

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine (1.0 eq).

-

Addition of Reagents: Add anhydrous acetone to dissolve the 3-hydroxypyridine. To this solution, add anhydrous potassium carbonate (1.5 eq).

-